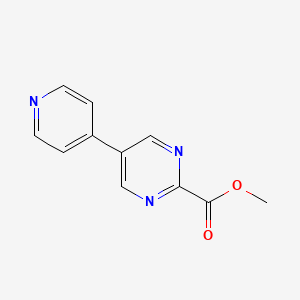
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen-containing rings in its structure imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction between 4-aminopyridine and ethyl 2-cyano-3,3-dimethylacrylate in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings, potentially altering the compound’s electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, receptor agonists, and other bioactive molecules.
Medicine: Research has indicated that derivatives of this compound may possess antiviral, anticancer, and anti-inflammatory properties, making them candidates for therapeutic development.
Mecanismo De Acción
The mechanism of action of Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion and altering cellular processes .
Comparación Con Compuestos Similares
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound also features a pyridine and pyrimidine ring but differs in its substitution pattern, which can lead to different biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents have been studied for their antimicrobial, antiviral, and anticancer properties.
5-amino-pyrazoles: These compounds share some structural similarities and have been explored for their potential as bioactive molecules.
Uniqueness: Methyl 5-pyridin-4-ylpyrimidine-2-carboxylate is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
methyl 5-pyridin-4-ylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)10-13-6-9(7-14-10)8-2-4-12-5-3-8/h2-7H,1H3 |
Clave InChI |
QHKJYRMLAWCQOA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C(C=N1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


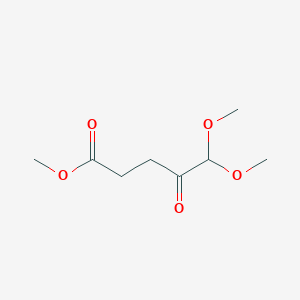
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
![Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate](/img/structure/B13873062.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
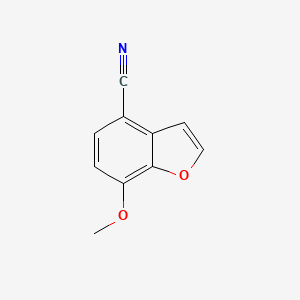
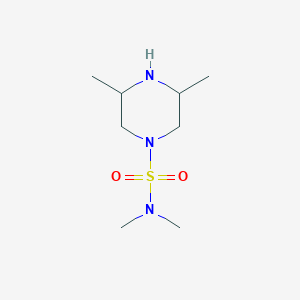
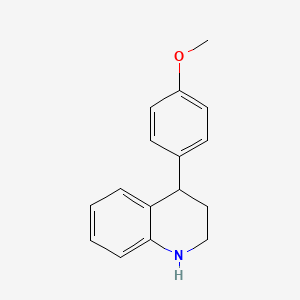
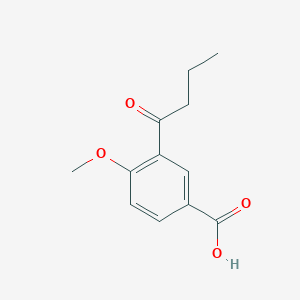
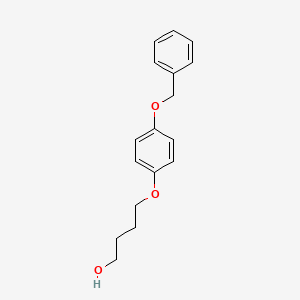
![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
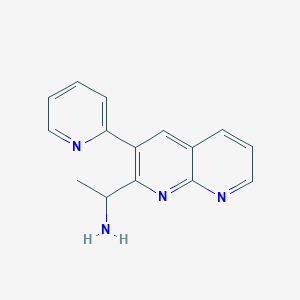
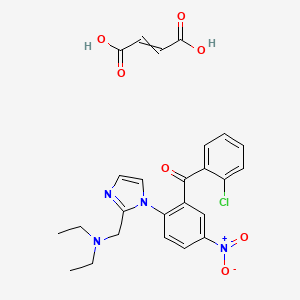
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
